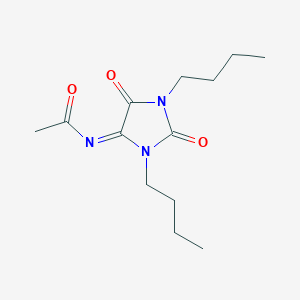
N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide is a heterocyclic compound with the molecular formula C₁₃H₂₁N₃O₃ and a molecular weight of 267.32 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an imidazolidinone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide typically involves the reaction of substituted amines with alkyl cyanoacetates under various conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidinone derivatives.
科学的研究の応用
N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to N-(1,3-Dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide include other imidazolidinone derivatives with varying substituents. Examples include:
- N-(1,3-Dimethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide
- N-(1,3-Diethyl-2,5-dioxoimidazolidin-4-ylidene)acetamide
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dibutyl groups provide unique steric and electronic effects, differentiating it from other imidazolidinone derivatives.
特性
CAS番号 |
88192-03-4 |
|---|---|
分子式 |
C13H21N3O3 |
分子量 |
267.32 g/mol |
IUPAC名 |
N-(1,3-dibutyl-2,5-dioxoimidazolidin-4-ylidene)acetamide |
InChI |
InChI=1S/C13H21N3O3/c1-4-6-8-15-11(14-10(3)17)12(18)16(13(15)19)9-7-5-2/h4-9H2,1-3H3 |
InChIキー |
WFZMUFIYUFREOM-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=NC(=O)C)C(=O)N(C1=O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)
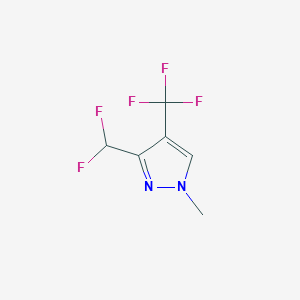
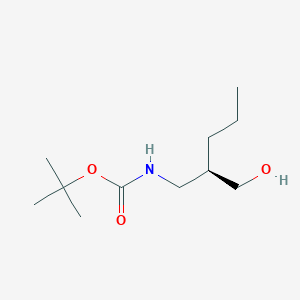
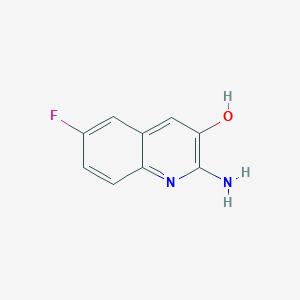


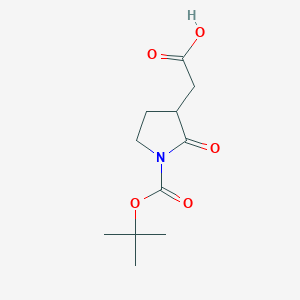
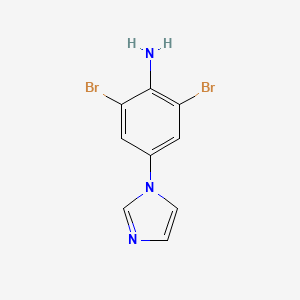
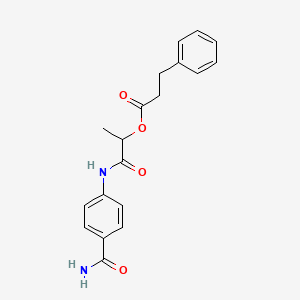
![tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945722.png)
![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)
![13-hydroxy-10,16-bis(2-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945743.png)
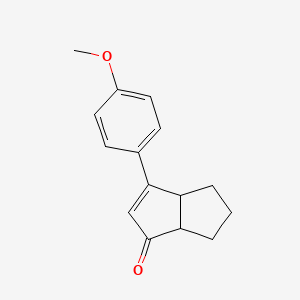
![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
